Synthetic Efficiency: Quantitative One-Step Synthesis vs. Multi-Step Analog Preparation
A direct, one-step synthesis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol has been reported to proceed in quantitative yield under adapted Vilsmeier conditions [1]. This represents a significant efficiency advantage over the more common multi-step syntheses required for structurally related propargylic alcohols, which often involve separate alkyne protection and subsequent functionalization steps.
| Evidence Dimension | Synthetic Yield (Isolated) in a Single Reaction Vessel |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | Typical multi-step synthesis of similar TMS-protected propargylic alcohols (e.g., 4-Trimethylsilyl-3-butyn-2-ol, CAS 6999-19-5) reports isolated yields of 67-73% [2] |
| Quantified Difference | Approximately 27-33% absolute yield advantage for the target compound's one-step method |
| Conditions | One-step protocol using adapted Vilsmeier conditions [1] vs. multi-step sequences (e.g., NaNO₂/H⁺, then KCNO, then KOH) for the comparator [2] |
Why This Matters
Higher synthetic efficiency directly translates to lower cost of goods, reduced waste, and faster material supply, making this compound a more economical and sustainable choice for procurement in large-scale or high-throughput synthesis campaigns.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol in Quantitative Yield. Molbank, 2023(2), M1654. View Source
- [2] Sigma-Aldrich. (2025). 4-Trimethylsilyl-3-butyn-2-ol (CAS 6999-19-5). Product Technical Datasheet. Yield data from cited synthesis: 67-73%. View Source
